![molecular formula C14H11N3O2 B1418287 3-(4-o-Tolyl-pyridin-2-yl)-4H-[1,2,4]oxadiazol-5-one CAS No. 1219454-12-2](/img/structure/B1418287.png)
3-(4-o-Tolyl-pyridin-2-yl)-4H-[1,2,4]oxadiazol-5-one
Overview
Description
The compound “3-(4-o-Tolyl-pyridin-2-yl)-4H-[1,2,4]oxadiazol-5-one” is a type of 1,2,4-oxadiazole derivative . These compounds are known to be positive allosteric modulators of α4β2 subunit-containing nicotinic acetylcholine receptors (nAChRs) that potentiate ACh-induced currents in HEK293 cells expressing human α4β2 subunit-containing nAChRs .
Synthesis Analysis
The synthesis of 1,2,4-oxadiazole derivatives involves the reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido . The structures of the newly synthesized compounds are established based on their spectral data, elemental analyses, and alternative synthetic routes whenever possible .Molecular Structure Analysis
The molecular structure of 1,2,4-oxadiazole derivatives has been studied using various techniques. A 3D QSAR study was performed on 1,2,4-oxadiazole derivatives using the [(SW) kNN MFA], CoMFA, and CoMSIA techniques .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 1,2,4-oxadiazole derivatives include condensation reactions and cycloaddition with dipolarophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of 1,2,4-oxadiazole derivatives can be analyzed using various techniques such as elemental analysis, FTIR, 1H NMR, and 13C NMR spectroscopy, and mass spectrometry .Scientific Research Applications
Synthesis and Characterization
3-(4-o-Tolyl-pyridin-2-yl)-4H-[1,2,4]oxadiazol-5-one and its derivatives are primarily explored for their synthesis and chemical characterization. Research has detailed the synthesis of various 1,3,4-oxadiazole derivatives, highlighting methods to obtain these compounds and characterizing them using techniques like IR, NMR, and mass spectrometry. For example, the synthesis and characterization of mono- and bicyclic heterocyclic derivatives containing 1,2,4-triazole, 1,3,4-thia-, and -oxadiazole rings have been extensively detailed, showcasing the diversity and complexity of these compounds (El‐Sayed et al., 2008). Similarly, another study focused on synthesizing novel series of compounds including the 1,3,4-oxadiazole moiety, further exploring their antimicrobial activity (Desai & Vaja, 2018).
Antimicrobial and Anticancer Activity
Several studies have investigated the antimicrobial and anticancer properties of these compounds. Various derivatives have demonstrated significant activity against different microbial strains and cancer cell lines. For instance, a study synthesized and evaluated the antimicrobial activity of novel series of 2‐(p‐tolyloxy)‐3‐(5‐(pyridin‐4‐yl)‐1,3,4‐oxadiazol-2-yl)quinoline, revealing potential antibacterial activity (Joshi et al., 2011). Another research synthesized and evaluated the anticancer activity of 1,3,4-oxadiazoles, 1,3,4-thiadiazoles, 1,2,4-triazoles, and Mannich bases against human cancer cell lines, identifying compounds with potent activity (Megally Abdo & Kamel, 2015).
Antimycobacterial Activity
The antimycobacterial activity of these compounds has also been a subject of interest. For instance, a study synthesized 4-(5-substituted-1,3,4-oxadiazol-2-yl)pyridine derivatives and evaluated their in vitro antimycobacterial activity against Mycobacterium tuberculosis strains, discovering that some derivatives exhibited significant activity (Navarrete-Vázquez et al., 2007).
Structural Studies and Polymorphism
Investigations into the structure and polymorphism of these compounds provide insights into their molecular arrangements and potential applications. A study focused on the polymorphism of certain 1,3,4-oxadiazole derivatives explored their potential anticancer activity and the subtle balance of weak intermolecular interactions influencing their polymorphic modifications (Shishkina et al., 2019).
Future Directions
The future directions in the research of 1,2,4-oxadiazole derivatives could involve the design of new molecules by substituting different substituents . These designed compounds could then be synthesized and screened for their anticancer activity against different cancer cell lines . This could lead to the discovery of new 1,2,4-oxadiazole-based anticancer drugs .
properties
IUPAC Name |
3-[4-(2-methylphenyl)pyridin-2-yl]-4H-1,2,4-oxadiazol-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O2/c1-9-4-2-3-5-11(9)10-6-7-15-12(8-10)13-16-14(18)19-17-13/h2-8H,1H3,(H,16,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWUURRRPVRGVDU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=CC(=NC=C2)C3=NOC(=O)N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-o-Tolyl-pyridin-2-yl)-4H-[1,2,4]oxadiazol-5-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




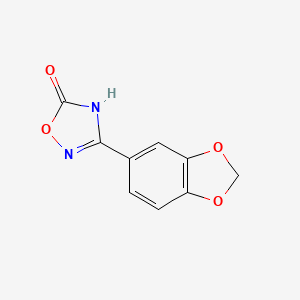
![2,2'-(1H-Imidazole-4,5-diyl)bis(1H-benzo[d]imidazole)](/img/structure/B1418207.png)
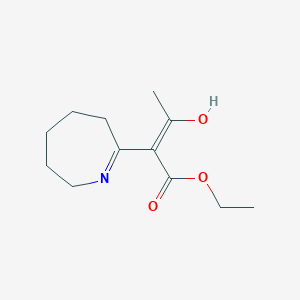
![2-(4-Isobutylpiperazin-1-yl)-9-(4-methylphenyl)-5,6,7,9-tetrahydropyrazolo[3,4-b]pyrimido[4,5-d]azepine](/img/structure/B1418212.png)
![3-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol](/img/structure/B1418214.png)
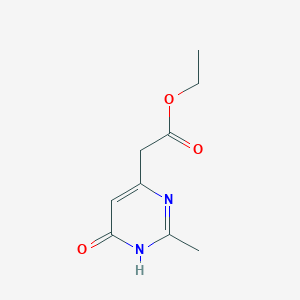
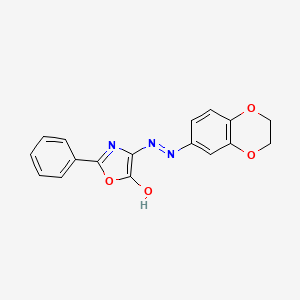
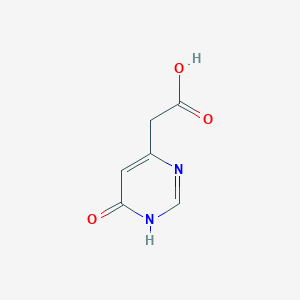
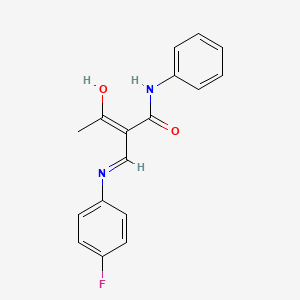
![3-(4-ethoxyphenyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B1418220.png)
![N-(4-Chlorobenzyl)-1'H-spiro[piperidine-4,2'-quinoxalin]-3'-amine](/img/structure/B1418221.png)
![Imidazo[2,1-F][1,2,4]triazin-4(1H)-one](/img/structure/B1418222.png)
